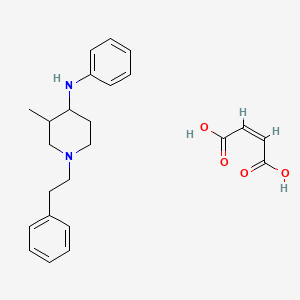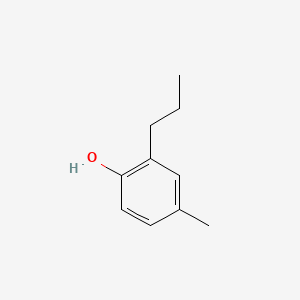
4-Methyl-2-propylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-propylphenol, also known as p-Cresol, 2-propyl- or Phenol, 4-methyl-2-propyl-, is an organic compound with the molecular formula C10H14O and a molecular weight of 150.2176 g/mol . This compound is a derivative of phenol, characterized by the presence of a methyl group and a propyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-propylphenol can be achieved through various organic reactions. One common method involves the alkylation of p-cresol with propyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material:
p-Cresol (4-methylphenol)Reagent: Propyl halide (e.g., propyl bromide)
Catalyst: Base (e.g., sodium hydroxide)
Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-propylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated phenols.
Applications De Recherche Scientifique
4-Methyl-2-propylphenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties.
Medicine: Investigated for potential therapeutic effects.
Industry: Utilized in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-propylphenol involves its interaction with biological targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-propylphenol: Similar structure but with different positional isomers.
4-Methylphenol (p-Cresol): Lacks the propyl group.
2-Propylphenol: Lacks the methyl group.
Uniqueness
4-Methyl-2-propylphenol is unique due to the presence of both a methyl and a propyl group on the benzene ring, which influences its chemical reactivity and biological activity compared to other phenol derivatives.
Propriétés
Numéro CAS |
4074-46-8 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
4-methyl-2-propylphenol |
InChI |
InChI=1S/C10H14O/c1-3-4-9-7-8(2)5-6-10(9)11/h5-7,11H,3-4H2,1-2H3 |
Clé InChI |
NNPMYBBCIDUAJD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC(=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate](/img/structure/B13851821.png)
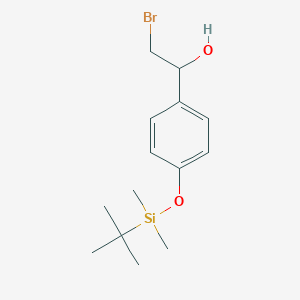
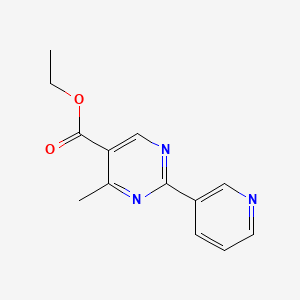
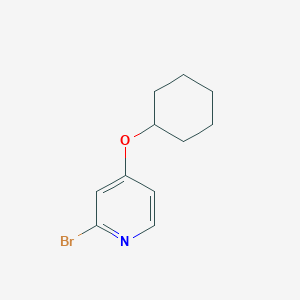


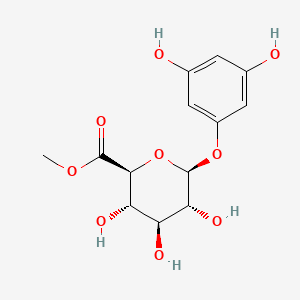

![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)
![(5R,8R,9S,10S,13S,14R)-13-ethyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13851879.png)

![2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate](/img/structure/B13851892.png)

